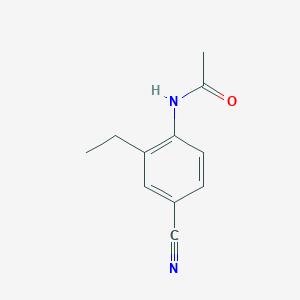

2-Amino-5-fluorobenzonitrile

Vue d'ensemble

Description

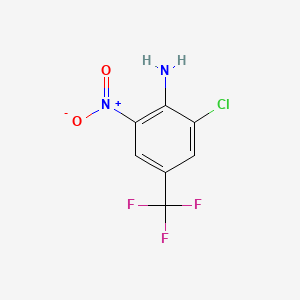

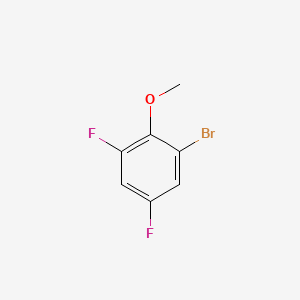

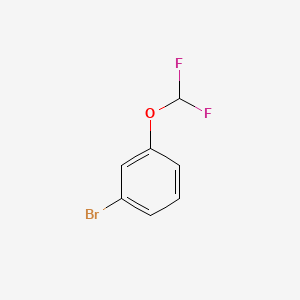

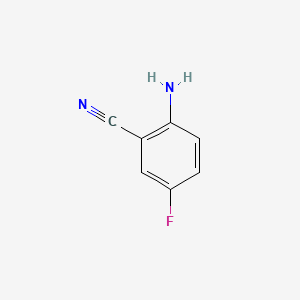

2-Amino-5-fluorobenzonitrile is a chemical compound that has garnered attention in various fields of chemistry due to its potential applications in synthesizing biologically active molecules and materials with unique properties. The compound features an amino group and a cyano group attached to a benzene ring, which is also substituted with a fluorine atom. This structure makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through different methods. One approach involves the aminocyanation of arynes, where aryl cyanamides are added to arynes, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method includes the reaction of 2,6-difluorobenzonitrile with guanidine carbonate to yield 2,4-diamino-5-fluoroquinazoline, demonstrating the generality of this transformation . Additionally, the synthesis of novel Schiff bases using related compounds, such as 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, has been reported, which further underscores the synthetic utility of fluorinated benzonitriles .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an amino group and a cyano group on a benzene ring, which is also substituted with a fluorine atom. This arrangement of functional groups is crucial for the compound's reactivity and its ability to participate in various chemical reactions. The structure of related compounds has been elucidated using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to the presence of reactive functional groups. For instance, it can react with amines, amino acids, and NH-heteroaromatic compounds to form N-(2-cyano-4-nitrophenyl) derivatives . The attempted cyanation of a diazonium salt derived from a related compound, 2,4-difluoro-6-nitroaniline, resulted in an unexpected product, indicating the complexity and selectivity of reactions involving fluorinated benzonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the amino and cyano groups, along with the fluorine substituent, affects the compound's reactivity, solubility, and other physicochemical characteristics. For example, the planarized aminobenzonitrile derivative NTC6 exhibits fast and efficient intramolecular charge transfer and dual fluorescence in various solvents, which is not observed in related molecules with different substituents . This highlights the importance of molecular structure in determining the properties of such compounds.

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

2-Amino-5-fluorobenzonitrile: est un précurseur idéal pour la synthèse de composés hétérocycliques en raison de la position ortho des substituants amine et nitrile . Ce positionnement facilite la création de divers hétérocycles, qui sont cruciaux dans les produits pharmaceutiques et les agrochimiques.

Précurseur des dérivés de la tacrine

Dans la recherche sur la maladie d'Alzheimer, This compound est utilisé pour synthétiser des dérivés de la tacrine par la réaction de Friedländer avec des cétones cycliques . La tacrine est connue pour son activité inhibitrice de l'acétylcholinestérase, qui est bénéfique dans le traitement des maladies neurodégénératives.

Synthèse de ligands pour la catalyse

Ce composé réagit avec des dérivés d'aminoéthanol catalysés par le chlorure de zinc pour produire des ligands oxazoline. Ces ligands sont ensuite utilisés dans des réactions nitroaldoliques énantiosélectives catalysées par le cuivre, qui sont importantes pour la production de produits pharmaceutiques à haute pureté optique .

Catalyse organométallique

This compound: sert de bloc de construction de benzonitrile/aniline fluoré pour la catalyse organométallique. Il est utilisé dans le développement de catalyseurs qui facilitent diverses transformations organiques .

Chimie médicinale

En chimie médicinale, les multiples groupes fonctionnels du composé permettent une synthèse facile de molécules complexes. Il est particulièrement utile dans la synthèse de composés ayant des effets thérapeutiques potentiels .

Recherche en biochimie

En raison de sa haute pureté et de sa réactivité, This compound est utilisé dans la recherche en biochimie pour étudier les voies biochimiques et les interactions. Sa structure fluorée peut être particulièrement perspicace pour sonder les mécanismes des réactions catalysées par les enzymes .

Synthèse de quinazolinones

This compound: est également un précurseur de dérivés de quinazolinone, qui ont diverses activités pharmacologiques. La synthèse implique la réaction avec des dérivés de cétone cyclique en conditions basiques .

Utilisation du dioxyde de carbone

Le composé a été utilisé dans la synthèse de quinazoline-2,4 (1H,3H)-diones à partir du dioxyde de carbone, en utilisant [Bmim]OH comme catalyseur homogène recyclable. Cette application met en évidence son rôle dans les stratégies de capture et d'utilisation du carbone .

Safety and Hazards

The compound is classified as a combustible solid . It can cause serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Orientations Futures

2-Amino-5-fluorobenzonitrile has potential applications in organometallic catalysis, medicinal chemistry, and biochemistry research . Its use as a precursor for synthesizing heterocyclic compounds, particularly in the applications of APIs and ligands, suggests it has a promising future in these areas .

Propriétés

IUPAC Name |

2-amino-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQDFQDXMNVDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372220 | |

| Record name | 2-Amino-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61272-77-3 | |

| Record name | 2-Amino-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.